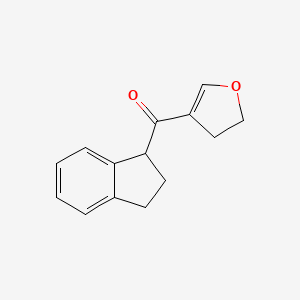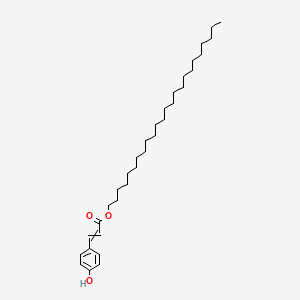
1-(2,2-Diethoxyethoxy)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxyethoxy)octane is an organic compound with the molecular formula C14H30O3. It is a member of the class of compounds known as ethers, specifically a dialkyl ether. This compound is characterized by the presence of an octane chain attached to a diethoxyethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2-Diethoxyethoxy)octane can be synthesized through the reaction of octanol with diethoxyethane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Diethoxyethoxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethoxy)octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethoxy)octane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its ether group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyethoxy)octane
- 1-(2-Ethoxyethoxy)octane
- 1-(2,2-Dimethoxyethoxy)octane
Uniqueness
1-(2,2-Diethoxyethoxy)octane is unique due to its specific ether structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
105744-08-9 |
|---|---|
Molekularformel |
C14H30O3 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-(2,2-diethoxyethoxy)octane |
InChI |
InChI=1S/C14H30O3/c1-4-7-8-9-10-11-12-15-13-14(16-5-2)17-6-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
CLACNUQUTNIFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)

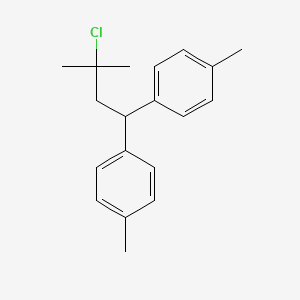
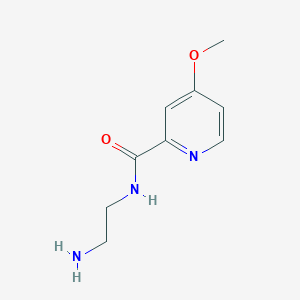


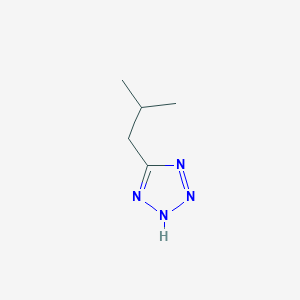
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

